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molecular formula C15H14N4 B1205452 Ethenetricarbonitrile, [4-(diethylamino)phenyl]- CAS No. 24789-99-9

Ethenetricarbonitrile, [4-(diethylamino)phenyl]-

Cat. No. B1205452
M. Wt: 250.3 g/mol
InChI Key: OOAQCESADLTRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834575

Procedure details

In an atmosphere of argon, 42.3 g (0.28 mol) of N,N-diethylaniline was dissolved in 570 ml of anhydrous DMF, and the solution obtained was cooled to 0° C., and then 46.3 g (1.25-fold equivalent weight) of tetracyanoethylene was added thereto. Then, the solution obtained was restored to room temperature, and stirred for 4.5 hours, which was thereafter poured in 1 liter of a saturated aqueous sodium hydrogencarbonate solution. The solid thus deposited was filtered to obtain a residue, and the residue was subjected to azeotropic distillation twice with 300 ml of toluene to remove the water content. Thereafter, 300 ml of ethyl acetate was added, and the atmosphere was replaced with argon, followed by heating at 80° C. for 1 hour to effect dissolution. To the mixture obtained, 800 ml of hexane was added with stirring, and the solution obtained was cooled to room temperature. The solid thus deposited was collected by filtration, and the residue obtained was vacuum-dried to obtain 51.7 g of N,N-diethyl-4-tricyanovinylaniline (yield: 74%).
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:10][CH3:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:12]([C:14]([C:20]#[N:21])=[C:15](C#N)[C:16]#[N:17])#[N:13].CCCCCC>CN(C=O)C.C(=O)([O-])O.[Na+]>[CH2:10]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:15]([C:16]#[N:17])=[C:14]([C:20]#[N:21])[C:12]#[N:13])=[CH:6][CH:5]=1)[CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
570 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
46.3 g
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C#N
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
Then, the solution obtained
CUSTOM
Type
CUSTOM
Details
was restored to room temperature
FILTRATION
Type
FILTRATION
Details
The solid thus deposited was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a residue
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to azeotropic distillation twice with 300 ml of toluene
CUSTOM
Type
CUSTOM
Details
to remove the water content
ADDITION
Type
ADDITION
Details
Thereafter, 300 ml of ethyl acetate was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 80° C. for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
To the mixture obtained
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid thus deposited was collected by filtration
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was vacuum-dried

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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